AhR Agonist Efficacy: 6-Methylindole Exhibits 91% Relative EMAX Compared to 134% for 4-Methylindole
6-Methylindole (6-Me-indole) is a potent agonist of the human aryl hydrocarbon receptor (AhR) with an efficacy (E-MAX) of 91% relative to 5 nM dioxin (TCDD). This positions it as a strong but not maximal agonist, distinct from 4-methylindole which shows 134% E-MAX. [1]
| Evidence Dimension | AhR Agonist Efficacy (E-MAX) |
|---|---|
| Target Compound Data | 91% relative to 5 nM TCDD |
| Comparator Or Baseline | 4-Methylindole: 134%; 7-Methoxyindole: 80% |
| Quantified Difference | 6-Me-indole is 32% less efficacious than 4-Me-indole but 14% more efficacious than 7-MeO-indole. |
| Conditions | AZ-AHR transgenic cell line reporter gene assay |
Why This Matters
This quantifies the unique agonist profile of 6-methylindole, guiding selection for studies requiring submaximal AhR activation without the higher potency of 4-methylindole.
- [1] Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 631-644. DOI: 10.1124/mol.118.112151 View Source
